2-Ethynyl-5-methyl-4-nitroaniline: A Comprehensive Technical Guide on Structural Properties and Synthetic Utilities
2-Ethynyl-5-methyl-4-nitroaniline: A Comprehensive Technical Guide on Structural Properties and Synthetic Utilities
Executive Summary
In the landscape of advanced organic synthesis and drug discovery, highly functionalized aromatic scaffolds are critical for constructing complex heterocyclic pharmacophores. 2-Ethynyl-5-methyl-4-nitroaniline (CAS: 1003858-65-8) is a prime example of such a versatile building block[1]. Featuring a primary amine, a terminal alkyne, a methyl group, and a nitro group on a single benzene ring, this molecule offers orthogonal reactivity pathways. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its unique electronic push-pull dynamics, and self-validating protocols for its primary synthetic application: the transition metal-catalyzed annulation to form substituted indoles[2].
Physicochemical Profiling & Structural Analysis
Understanding the baseline quantitative data of 2-ethynyl-5-methyl-4-nitroaniline is essential for predicting its behavior in various solvent systems and reaction conditions. The core physicochemical parameters are summarized in Table 1 below[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 2-Ethynyl-5-methyl-4-nitroaniline |
| CAS Registry Number | 1003858-65-8 |
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| SMILES String | Nc1cc(C)c(=O)cc1C#C |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 3 (Nitro group oxygens, Amine nitrogen) |
| Appearance | Solid (Yellow to Orange powder) |
Electronic Structure & Mechanistic Implications (Push-Pull Dynamics)
The molecular architecture of 2-ethynyl-5-methyl-4-nitroaniline is defined by a strong push-pull electronic system . The primary amine at C1 acts as an electron donor (+M effect), while the nitro group at C4 acts as a powerful electron acceptor (-M, -I effects). This para-relationship facilitates extensive resonance delocalization across the aromatic π-system.
Causality of Reactivity: Because the nitrogen lone pair of the amine is heavily delocalized toward the nitro group, the intrinsic nucleophilicity and basicity of the amine are severely attenuated. In a standard, un-substituted ortho-ethynylaniline, the amine can readily attack the adjacent alkyne upon mild thermal activation. However, in this push-pull system, the thermodynamic barrier for cyclization is significantly elevated.
Consequently, robust carbophilic Lewis acids (such as Cu(I) or Pd(II)) are strictly required to lower the lowest unoccupied molecular orbital (LUMO) of the alkyne via π-coordination. Furthermore, a strong base is necessary to force the deprotonation of the deactivated amine, restoring its capacity to act as a nucleophile in the subsequent 5-endo-dig cyclization to form the indole core[2].
Synthetic Utility & Reactivity Pathways
The orthogonal functional groups on 2-ethynyl-5-methyl-4-nitroaniline allow it to serve as a central hub for multiple synthetic methodologies, most notably in the generation of kinase inhibitor precursors[3].
Figure 1: Reactivity map of 2-ethynyl-5-methyl-4-nitroaniline highlighting its versatile synthetic pathways.
Transition Metal-Catalyzed Indole Annulation
The most highly valued application of this scaffold is its direct conversion into 6-methyl-5-nitro-1H-indole (CAS: 1003858-64-7)[3]. This transformation is a critical step in synthesizing substituted 3-cyanopyridines and other complex protein kinase inhibitors documented in pharmaceutical patent literature[2].
Orthogonal Modifications
Beyond cyclization, the terminal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to yield 1,4-disubstituted triazoles, or undergo Sonogashira cross-coupling with aryl halides to extend the carbon framework. The nitro group can be independently reduced via catalytic hydrogenation (Pd/C, H2) to yield a highly reactive 1,4-diamine derivative, useful for synthesizing polyurethanes or complex benzimidazoles.
Experimental Protocols: Self-Validating Indole Annulation
To ensure reproducibility and scientific integrity, the following protocol for the synthesis of 6-methyl-5-nitro-1H-indole is designed as a self-validating system . It incorporates internal controls and real-time analytical checkpoints to verify mechanistic causality at each step.
Figure 2: Self-validating experimental workflow for Cu-catalyzed indole annulation.
Step-by-Step Methodology:
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Preparation & Degassing (The Causality of Inert Atmosphere): Dissolve 2-ethynyl-5-methyl-4-nitroaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF provides high solubility for the polar push-pull system and stabilizes the transition state. The solution MUST be sparged with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative Glaser homocoupling of the terminal alkyne, which would consume the starting material and ruin the yield.
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Catalyst & Base Addition (Mechanistic Necessity): Add CuI (0.1 eq) and K2CO3 (2.0 eq). Self-Validation Design: Set up a parallel control reaction vessel containing the substrate and base, but omitting the CuI catalyst .
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Thermal Activation & Real-Time Validation: Heat both mixtures to 80°C for 12 hours. Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent.
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Expected Result: The main vessel's starting material (a yellow/orange spot) will disappear, replaced by a highly fluorescent bright blue spot under 254 nm UV light (the indole product). The control vessel should show no conversion. This validates that the cyclization is strictly metal-dependent and not a spontaneous thermal artifact.
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Reaction Quench & Extraction: Cool the main reaction to room temperature and quench with saturated aqueous NH4Cl. Causality: NH4Cl complexes with the copper ions, forming highly water-soluble cuprammonium complexes, thereby preventing heavy metal contamination in the organic extraction layer (Ethyl Acetate).
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Purification & Analytical Confirmation: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography. Confirm product identity via 1H-NMR. The successful formation of 6-methyl-5-nitro-1H-indole is definitively proven by the appearance of a broad singlet at ~11.5 ppm, corresponding to the newly formed indole N-H proton.
